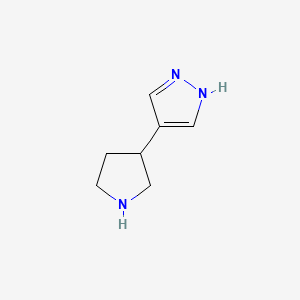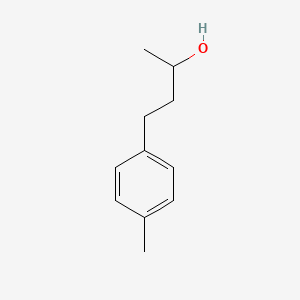![molecular formula C12H9ClN4O2S B8737769 4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 832714-08-6](/img/structure/B8737769.png)
4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including their potential as protein kinase inhibitors, which makes them promising candidates for cancer treatment .
Méthodes De Préparation
The synthesis of 4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the chlorination of a precursor compound. For instance, one method involves the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorous oxychloride in the presence of trimethylamine . This reaction is carried out under reflux conditions to yield the desired chlorinated derivative.
Analyse Des Réactions Chimiques
4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including substitution reactions. For example, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and organoboron reagents under mild conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a target for cancer treatment . The inhibition of CDK2 can lead to the selective targeting of tumor cells, making this compound a promising candidate for anticancer therapies. Additionally, it has been explored for its potential in other areas of biology and industry due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases, particularly CDK2 . By inhibiting CDK2, the compound interferes with the cell cycle progression, leading to the selective targeting and apoptosis of cancer cells. This inhibition is achieved through the binding of the compound to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.
Comparaison Avec Des Composés Similaires
4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features and biological activities, particularly their potential as protein kinase inhibitors. the presence of the methanesulfonyl group in this compound may confer unique properties, such as enhanced solubility and bioavailability, making it a distinct and valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
832714-08-6 |
|---|---|
Formule moléculaire |
C12H9ClN4O2S |
Poids moléculaire |
308.74 g/mol |
Nom IUPAC |
4-chloro-1-(4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4O2S/c1-20(18,19)9-4-2-8(3-5-9)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 |
Clé InChI |
VOGZXNSCLWELAU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,6-Trimethylbicyclo[4.2.0]octan-2-ol](/img/structure/B8737693.png)

![7-Methoxy-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8737698.png)


![N,N,4'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B8737716.png)

![Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]-](/img/structure/B8737732.png)



![1,5-Dioxaspiro[5.5]undecan-3-one](/img/structure/B8737772.png)

